10PANX

描述

属性

IUPAC Name |

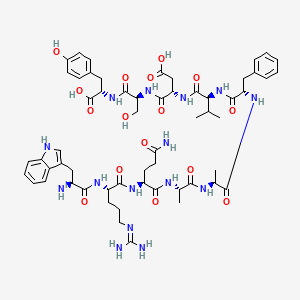

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63)/t30-,31-,37-,39-,40-,41-,42-,43-,44-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJASTVQGSKHKZ-QZHJRRRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H79N15O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of 10PANX: A Technical Guide

Abstract

10PANX is a synthetic, ten-amino-acid long mimetic peptide that acts as a competitive inhibitor of Pannexin-1 (Panx1) channels.[1][2] Its sequence is Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr (WRQAAFVDSY).[1][3] By selectively blocking these large-pore channels, this compound effectively inhibits the release of ATP and other signaling molecules into the extracellular space.[1] This action disrupts downstream purinergic signaling, primarily through the P2X7 receptor, leading to a reduction in inflammatory responses and cellular death.[1] This guide provides an in-depth analysis of the molecular mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action at the Molecular Level

This compound functions as a direct antagonist of the Panx1 channel. The peptide mimics a segment of the first extracellular loop of the Panx1 protein, specifically blocking the amino acid residues 74-83.[4] This competitive inhibition prevents the conformational changes required for channel opening.[1] While the precise mode of action is still under investigation, it is hypothesized to involve either a steric hindrance of the ion channel pore or interference with the channel's gating mechanism.[5]

Studies involving alanine scanning of the this compound peptide have identified that the side chains of Glutamine at position 3 (Gln3) and Aspartic acid at position 8 (Asp8) are critical for its inhibitory activity.[2] The primary and immediate consequence of Panx1 channel blockade by this compound is the inhibition of ATP release from the cell.[1]

Downstream Signaling Pathways

The inhibition of Panx1-mediated ATP release by this compound has significant downstream consequences, most notably on inflammatory signaling cascades.

Inhibition of the P2X7 Receptor and NLRP3 Inflammasome

Extracellular ATP, released through Panx1 channels, is a key ligand for the purinergic P2X7 receptor (P2X7R).[1] Activation of P2X7R is a critical step in the formation and activation of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses.[5] By blocking ATP release, this compound prevents P2X7R activation, which in turn leads to:

-

Reduced Caspase-1 Activation: this compound inhibits the activation of caspase-1, a key enzyme in the inflammasome complex.[3]

-

Decreased Interleukin-1β (IL-1β) Release: Consequently, the cleavage and release of the pro-inflammatory cytokine IL-1β are significantly reduced.[3][5]

Modulation of Necroptosis and Neuroinflammation

In the context of cerebral ischemia, this compound has been shown to protect against neuronal injury by inhibiting necroptosis, a form of programmed necrosis.[6] This is achieved through:

-

Inhibition of RIP3 Expression: this compound significantly decreases the expression of the necroptosis-related protein, receptor-interacting protein 3 (RIP3).[6]

-

Reduced HMGB1 Release: The release of High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) that promotes inflammation, from neurons is diminished.[6]

-

Inhibition of Microglial Activation: By reducing the release of pro-inflammatory signals, this compound inhibits the activation of microglia, the resident immune cells of the central nervous system.[6]

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Stimulus | This compound Concentration | Observed Effect |

| ATP Release | B16-BL6 cells | Hypotonic Stress | 6.25 - 400 µM | Dose-dependent inhibition of ATP release.[5] |

| Dye Uptake | Macrophages | P2X7R activation | Not specified | Inhibition of P2X7-mediated dye uptake.[3] |

| IL-1β Release | Macrophages | ATP | Not specified | Inhibition of ATP-mediated IL-1β release.[3] |

| NMDA Receptor Currents | Not specified | NMDA | Not specified | >70% block of secondary currents (I2nd).[3] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | This compound Dose & Administration | Outcome |

| Neuropathic Pain | Rat | 300 µM; intrathecal injection | Completely abolished NMDA- and BzATP-induced mechanical hyperalgesia and C-reflex wind-up potentiation.[1] |

| Transient Focal Cerebral Ischemic Injury | Rat | Not specified | Reduced infarct volume and alleviated neurological deficit.[6] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Matrix | Value | Note |

| Half-life | Human Plasma | < 3 minutes | Suggests low proteolytic stability, a challenge for clinical use.[2][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

ATP Release Assay

This protocol is for measuring ATP release from cultured cells following a hypotonic stimulus.

-

Cell Culture: Plate B16-BL6 cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash cells with a balanced salt solution. Pre-incubate the cells with varying concentrations of this compound (e.g., 6.25 µM to 400 µM) for 30 minutes.

-

Stimulation: Induce Panx1 channel opening by replacing the medium with a hypotonic solution. Use an isotonic solution for basal release control. A known Panx1 inhibitor like Probenecid can be used as a positive control.

-

Sample Collection: After 30 minutes of stimulation, collect the supernatant.

-

ATP Measurement: Use a commercially available luciferin-luciferase-based ATP assay kit to measure the ATP concentration in the collected supernatant according to the manufacturer's instructions.

-

Data Analysis: Normalize the ATP release to the basal levels and compare the inhibition by this compound to the stimulated control.

In Vivo Neuropathic Pain Model

This protocol describes the assessment of this compound on mechanical hyperalgesia in a rat model.

-

Model Induction: Induce neuropathic pain in rats, for example, through chronic constriction injury of the sciatic nerve.

-

Drug Administration: Administer this compound (e.g., 300 µM) via intrathecal injection.

-

Behavioral Testing: At a set time point after administration (e.g., 1 hour), assess mechanical hyperalgesia using von Frey filaments. Measure the paw withdrawal threshold in response to the calibrated filaments.

-

Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated group with a vehicle-treated control group.

The workflow for a typical in vivo experiment is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of structural features that underpin the pannexin1 channel inhibitory activity of the peptide 10Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Gap Channels | Tocris Bioscience [tocris.com]

- 4. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pannexin1 Channel Inhibitor (this compound) Protects Against Transient Focal Cerebral Ischemic Injury by Inhibiting RIP3 Expression and Inflammatory Response in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pannexin 1 in Blocking ATP Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pannexin 1 (Panx1), a member of the pannexin family of channel-forming glycoproteins, plays a crucial role in cellular communication by mediating the release of adenosine triphosphate (ATP) into the extracellular space.[1] This non-vesicular ATP release is a key signaling event in a multitude of physiological and pathological processes, including inflammation, neurotransmission, and apoptosis.[1][2] Consequently, the pharmacological modulation of Panx1 channels, particularly their inhibition to block ATP release, has emerged as a significant area of research for the development of novel therapeutics. This technical guide provides an in-depth overview of the mechanisms by which Panx1 facilitates ATP release, the pharmacological agents used to block this process, and the experimental protocols employed to study these interactions.

Pannexin 1: A Conduit for ATP Release

Panx1 forms large-pore channels in the plasma membrane that are permeable to ions and small molecules up to 1 kDa, including ATP.[2] The opening of these channels can be triggered by a variety of stimuli, including mechanical stress, high extracellular potassium, and activation of various cell surface receptors.[3][4] Once opened, Panx1 channels allow for the passive efflux of ATP down its concentration gradient, leading to an increase in extracellular ATP levels.[5] This extracellular ATP can then act on purinergic receptors (P2X and P2Y) on the same or neighboring cells, initiating a cascade of downstream signaling events.[2][5]

Pharmacological Inhibition of Panx1-Mediated ATP Release

Several pharmacological agents have been identified that can block Panx1 channels and thereby inhibit ATP release. These inhibitors, which include small molecules and mimetic peptides, are invaluable tools for studying the physiological roles of Panx1 and represent potential starting points for drug development.

Key Inhibitors of Pannexin 1

-

10Panx1 Peptide: A mimetic peptide derived from the first extracellular loop of Panx1, 10Panx1 is a specific blocker of Panx1 channels.[6] It has been shown to effectively inhibit P2X7 receptor-mediated dye uptake and ATP-induced interleukin-1β (IL-1β) release in macrophages.[7] Studies have demonstrated that 10Panx1 can reduce ATP release in response to lowered partial pressure of oxygen by over 90%.[8]

-

Carbenoxolone (CBX): A derivative of glycyrrhetinic acid, CBX is a widely used, albeit non-selective, blocker of Panx1 and connexin gap junction channels.[1][9] It has been shown to inhibit Panx1-mediated currents and ATP release in a concentration-dependent manner, with a reported IC50 of approximately 5 μM.[1]

-

Probenecid (Pbn): Initially used for the treatment of gout, probenecid has been identified as a potent inhibitor of Panx1 channels.[1][10] It exhibits greater selectivity for Panx1 over connexin channels.[10] The IC50 for probenecid's inhibition of Panx1-mediated currents is approximately 150 μM.[10]

-

Other Small Molecule Inhibitors: A variety of other compounds, including mefloquine, flufenamic acid, and brilliant blue G, have also been shown to block Panx1 channels and inhibit ATP release.[1][11]

Quantitative Data on Panx1 Inhibition

The following table summarizes the quantitative data available for key inhibitors of Panx1-mediated ATP release and channel activity.

| Inhibitor | Target | Effect | Concentration/IC50 | Cell Type/System | Reference |

| 10Panx1 | Panx1 | >90% inhibition of ATP release | 200 µM | Human red blood cells | [8] |

| Panx1 | Inhibition of ATP release & dye uptake | Micromolar doses | Neurons, erythrocytes, T cells | [6] | |

| Carbenoxolone (CBX) | Panx1 | Inhibition of Panx1 channels | IC50 ~5 µM | Oocytes | [1] |

| Panx1 | Inhibition of ATP release | 10 µM | Airway epithelial cells | [12] | |

| Panx1 | ~70% reduction in SR Ca2+ release | 0.1 mM | Mouse muscle fibers | [13][14] | |

| Probenecid (Pbn) | Panx1 | Inhibition of Panx1 currents | IC50 ~150 µM | Oocytes | [10] |

| Panx1 | Inhibition of ATP release | 1 mM | Airway epithelial cells | [12] | |

| Panx1 | ~40% reduction in SR Ca2+ release | 1 mM | Mouse muscle fibers | [13][14] |

Signaling Pathways Involving Panx1-Mediated ATP Release

The release of ATP through Panx1 channels is a critical step in numerous signaling pathways. Below are diagrams illustrating some of these key pathways.

Panx1 and P2X7R in Inflammasome Activation.

Role of Panx1 in Apoptotic Cell Clearance.

Experimental Protocols

The study of Panx1-mediated ATP release relies on a set of key experimental protocols.

ATP Release Assay (Luciferin-Luciferase)

This is the most common method for quantifying extracellular ATP.

Principle: The assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which results in light emission. The amount of light produced is directly proportional to the ATP concentration.

Methodology:

-

Cell Culture: Plate cells of interest in a suitable multi-well plate and grow to the desired confluency.

-

Buffer Exchange: Gently wash the cells with a low-serum or serum-free buffer (e.g., Krebs-Ringer or HEPES-buffered saline) to remove any background ATP.

-

Stimulation: Add the stimulus of interest (e.g., hypotonic solution for mechanical stress, high potassium, or a specific agonist) to the cells. To test for inhibition, pre-incubate the cells with the Panx1 blocker (e.g., 10Panx1, CBX, or probenecid) for a defined period before stimulation.

-

Sample Collection: At specified time points, collect aliquots of the extracellular medium.

-

ATP Measurement: Mix the collected samples with a luciferin-luciferase reagent in a luminometer-compatible plate.

-

Luminometry: Measure the light emission using a luminometer.

-

Quantification: Calculate the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.

Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through Panx1 channels.

Principle: A glass micropipette is used to form a high-resistance seal with the plasma membrane of a cell, allowing for the measurement of ionic currents through individual or populations of channels.

Methodology:

-

Cell Preparation: Use cells expressing Panx1, either endogenously or through transfection.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration to measure the total current across the entire cell membrane.

-

Voltage Protocol: Apply a voltage-step or ramp protocol to elicit Panx1 channel opening. Panx1 channels typically show outward rectification at positive membrane potentials.[15]

-

Inhibitor Application: Perfuse the Panx1 inhibitor onto the cell and record the change in current. A reduction in the outward current indicates channel blockade.

-

Data Analysis: Analyze the current-voltage (I-V) relationship to determine the effect of the inhibitor on channel conductance and gating.

Dye Uptake Assay

This assay provides an indirect measure of Panx1 channel opening by assessing the influx of fluorescent dyes.

Principle: Open Panx1 channels are permeable to small fluorescent dyes like YO-PRO-1 or ethidium bromide. The uptake of these dyes, which fluoresce upon binding to nucleic acids, can be measured to assess channel activity.

Methodology:

-

Cell Preparation: Culture cells on glass coverslips or in multi-well plates.

-

Dye Loading: Add the fluorescent dye (e.g., YO-PRO-1) to the extracellular medium.

-

Stimulation and Inhibition: Stimulate the cells to open Panx1 channels in the presence or absence of a Panx1 inhibitor.

-

Imaging: Visualize and quantify the dye uptake using fluorescence microscopy or a plate reader. An increase in intracellular fluorescence indicates channel opening, while a decrease in the presence of an inhibitor signifies blockade.

Workflow of Key Experimental Protocols.

Conclusion

Pannexin 1 is a key player in ATP-mediated cell signaling, and its pharmacological inhibition represents a promising therapeutic strategy for a range of diseases. The availability of specific blockers like the 10Panx1 peptide, alongside well-established inhibitors such as carbenoxolone and probenecid, provides researchers with powerful tools to dissect the roles of Panx1 in health and disease. The experimental protocols outlined in this guide form the basis for investigating the function of Panx1 and for the screening and characterization of novel Panx1 inhibitors. A thorough understanding of these concepts and methodologies is essential for advancing research and development in this exciting field.

References

- 1. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]

- 2. Molecular pathways of pannexin1-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ATP release through pannexon channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. The bizarre pharmacology of the ATP release channel pannexin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A permeant regulating its permeation pore: inhibition of pannexin 1 channels by ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pannexin 1 Contributes to ATP Release in Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. The weak voltage dependence of pannexin 1 channels can be tuned by N-terminal modifications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of Pannexin 1 (PANX1)

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the biological function, signaling pathways, and experimental analysis of Pannexin 1 (PANX1). Initial searches for "10PANX" indicate that this term refers to ¹⁰Panx1 , a mimetic inhibitory peptide used to specifically block the PANX1 channel.[1][2][3][4] Given the request for information on biological function and signaling, this document will focus on the PANX1 protein itself, a crucial component in cellular communication and a significant target for therapeutic research.

The pannexins are a family of three glycoprotein members (PANX1, PANX2, and PANX3) that form channel-forming proteins in vertebrates.[5][6][7] They are structurally homologous to invertebrate innexins but are distinct from the connexin family of gap junction proteins.[5][8] While initially thought to form gap junctions, the primary role of pannexins, particularly the ubiquitously expressed PANX1, is to function as single-membrane channels that connect the intracellular and extracellular compartments.[5][6] Recent cryo-electron microscopy studies have revealed that PANX1 forms a heptameric channel structure.[9][10] These channels are permeable to ions and small molecules up to 1.5 kDa, with their most recognized function being the regulated, non-vesicular release of adenosine triphosphate (ATP).[10][11]

Core Biological Function of PANX1

The principal function of PANX1 is to act as a large-pore membrane channel facilitating the passive flux of ions and small signaling molecules between the cytoplasm and the extracellular environment.[5][12] This activity is central to numerous physiological and pathophysiological processes.

-

ATP Release and Purinergic Signaling: PANX1 is a primary conduit for releasing ATP from cells in response to various stimuli.[7][11][13] This extracellular ATP then acts as a potent signaling molecule by activating purinergic P2 receptors (P2X and P2Y) on the cell of origin (autocrine signaling) or on neighboring cells (paracrine signaling), propagating intercellular signals such as calcium waves.[9][10]

-

Inflammatory Response: PANX1-mediated ATP release is a critical "danger signal" that initiates and modulates inflammatory responses. Extracellular ATP activates the P2X7 receptor, which is essential for the assembly and activation of the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines like IL-1β.[10][13]

-

Apoptotic Cell Clearance: During apoptosis, PANX1 channels are activated by caspase-3/7 cleavage.[9][14] This activation leads to the release of ATP and UTP, which act as "find-me" signals to recruit phagocytes for the efficient and immunologically silent clearance of apoptotic cells.[7][14]

-

Mechanotransduction: PANX1 channels are sensitive to mechanical stimuli.[9] They often work in concert with mechanosensitive channels like Piezo1. Mechanical stress can activate Piezo1, leading to a localized influx of Ca²⁺, which in turn activates PANX1 to release ATP, converting a mechanical force into a biochemical signal.[9][15]

-

Neuronal Function and Excitotoxicity: In the central nervous system, PANX1 is involved in synaptic plasticity and neuronal communication.[12][16] However, its overactivation under pathological conditions like ischemia or seizures can lead to excessive ATP and glutamate release, contributing to neurotoxicity and neuronal death.[17][18]

Mechanisms of PANX1 Channel Activation

PANX1 channel gating is a complex process regulated by a diverse array of physiological and pathological stimuli.

-

Mechanical Stress: PANX1 channels can be directly activated by mechanical forces such as membrane stretch, cell swelling, and fluid shear stress.[9][13][15] This property is crucial in tissues like vascular endothelium and airway epithelia.[7][15][19]

-

High Extracellular Potassium ([K⁺]e): Elevated extracellular K⁺, often associated with neuronal depolarization or cell damage, can induce PANX1 channel opening.[9][10]

-

Intracellular Calcium ([Ca²⁺]i): An increase in intracellular Ca²⁺ is a potent activator of PANX1.[9][10] This can be triggered by Ca²⁺ influx through other channels (e.g., Piezo1) or release from intracellular stores following G protein-coupled receptor (GPCR) activation.[9][15] The activation is mediated by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which phosphorylates the S394 residue of PANX1.[9][15]

-

Receptor-Mediated Activation:

-

Ionotropic Receptors: Activation of NMDA receptors can lead to PANX1 opening via Src family kinase (SFK) signaling, independent of ion flux through the NMDA receptor itself.[9]

-

GPCRs: Various Gαq-coupled receptors, such as P2Y purinergic receptors and α1 adrenoreceptors, can stimulate PANX1 opening through the PLC-IP₃-Ca²⁺ pathway.[9][20]

-

-

Caspase Cleavage: During apoptosis, caspases 3 and 7 cleave the C-terminal tail of PANX1.[9][14] This removes an autoinhibitory domain, resulting in constitutive channel activation.[9][14]

-

Voltage-Dependence: PANX1 channels exhibit voltage-dependent activation, typically opening in response to strong membrane depolarization and showing outwardly rectifying currents in electrophysiological recordings.[21][22] However, this gating is considered weak, and modifications to the N-terminus can significantly alter its voltage sensitivity.[22]

Key Signaling Pathways and Visualizations

The following diagrams illustrate the central role of PANX1 in key cellular signaling cascades.

Caption: ATP-Induced ATP Release via PANX1.

Caption: PANX1 in Mechanotransduction.

Caption: PANX1 in Apoptosis and Inflammation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with PANX1 function, derived from various experimental studies.

Table 1: PANX1 Channel Properties

| Parameter | Value | Context/Notes | Source |

|---|---|---|---|

| Structure | Heptamer | Determined by cryo-electron microscopy. | [9][10] |

| Pore Size Cutoff | ~1 - 1.5 kDa | Allows passage of small molecules like ATP, glutamate. | [10][18][23] |

| High Conductance State | 400 - 500 pS | Activated by stimuli like high [K⁺]e, [Ca²⁺]i, mechanical stress. | [9][10] |

| Low Conductance State | 40 - 70 pS | Typically observed with voltage-dependent activation; mainly permeable to Cl⁻. |[9][10] |

Table 2: Common Pharmacological Modulators and Experimental Concentrations

| Compound | Type | Typical Concentration | Notes | Source |

|---|---|---|---|---|

| ¹⁰Panx1 | Specific Inhibitor (Peptide) | 50 - 300 µM | Mimetic peptide that competitively blocks the PANX1 channel. | [1][10] |

| Carbenoxolone (CBX) | Non-specific Inhibitor | 50 - 100 µM | Also inhibits connexin hemichannels and other channels. | [10][21] |

| Probenecid (PBN) | Non-specific Inhibitor | 100 µM - 1 mM | An FDA-approved drug that also blocks PANX1. | [10][14][24] |

| Mefloquine (Mfq) | Non-specific Inhibitor | 100 nM - 1 µM | Antimalarial drug that also blocks pannexin channels. | [10][12] |

| BzATP | P2X7R/PANX1 Agonist | 100 - 300 µM | A potent P2X7 receptor agonist that triggers PANX1-dependent pore formation. | [25][26] |

| N-Methyl-D-aspartate (NMDA) | Indirect Activator | Varies | Activates PANX1 via NMDAR and Src family kinase signaling. |[9][20] |

Experimental Protocols

Studying PANX1 function requires a combination of electrophysiological, biochemical, and imaging techniques.

Patch-Clamp Electrophysiology for Measuring PANX1 Currents

-

Objective: To measure ion flow through PANX1 channels and characterize their gating properties (e.g., voltage dependence, conductance).

-

Methodology:

-

Cell Preparation: Culture cells endogenously expressing or heterologously overexpressing PANX1 (e.g., HEK293, N2a, or Xenopus oocytes).[9][26]

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a series of voltage steps (e.g., from -80 mV to +140 mV) to the cell membrane to elicit voltage-dependent currents.[22]

-

Data Acquisition: Record the resulting currents. PANX1 typically exhibits outwardly rectifying currents that are enhanced at positive potentials.[21][22]

-

Pharmacology: Perfuse the cells with known PANX1 inhibitors (e.g., 100 µM Carbenoxolone) to confirm that the recorded currents are mediated by PANX1.[22] A reduction in current in the presence of the inhibitor confirms channel identity.

-

Dye Uptake Assay for Assessing Channel Permeability

-

Objective: To visually and quantitatively assess the opening of the large-pore PANX1 channel.

-

Methodology:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Add a fluorescent dye that is normally membrane-impermeant, such as Ethidium Bromide (EthBr) or YO-PRO-1, to the extracellular medium.

-

Stimulation: Treat cells with a known PANX1 agonist (e.g., 100 µM BzATP, high extracellular K⁺, or hypotonic solution).[19][26]

-

Imaging: Acquire time-lapse fluorescence images of the cells using a fluorescence microscope. An increase in intracellular fluorescence indicates dye uptake through opened channels.

-

Inhibition Control: In a parallel experiment, pre-incubate the cells with a PANX1 inhibitor (e.g., 100 µM ¹⁰Panx1) before adding the agonist.[10] A lack of fluorescence increase confirms the involvement of PANX1.

-

Quantification: Measure the change in fluorescence intensity over time in multiple cells to quantify channel activity.[26]

-

ATP Release Assay

-

Objective: To directly measure the release of ATP through PANX1 channels.

-

Methodology:

-

Cell Preparation: Culture cells to a confluent monolayer in a multi-well plate.

-

Medium Exchange: Gently wash the cells and replace the culture medium with a low-serum or serum-free buffer.

-

Stimulation: Add the stimulus of interest (e.g., mechanical stimulation, hypotonic buffer, or a pharmacological agonist).

-

Sample Collection: At various time points post-stimulation, collect small aliquots of the extracellular buffer.

-

ATP Measurement: Immediately measure the ATP concentration in the collected samples using a luciferin-luciferase-based bioluminescence assay and a luminometer.

-

Controls: Include unstimulated cells as a negative control and cells pre-treated with PANX1 inhibitors (e.g., probenecid, ¹⁰Panx1) to demonstrate that the ATP release is PANX1-dependent.[14][19]

-

Caption: Workflow for Measuring PANX1-Mediated ATP Release.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound | CAS:955091-53-9 | Panx-1 mimetic inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | Gap Channels | Tocris Bioscience [tocris.com]

- 5. Frontiers | The pannexins: past and present [frontiersin.org]

- 6. Pannexin biology and emerging linkages to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biochemistry and function of pannexin channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]

- 11. Human Pannexin 1 channel: Insight in structure-function mechanism and its potential physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Physiological mechanisms for the modulation of pannexin 1 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pannexin channels in inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structure and Function of Pannexins: Activation Mechanism | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 17. Research Portal [scholarship.miami.edu]

- 18. Molecular pathways of pannexin1-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expression and Roles of Pannexins in ATP Release in the Pituitary Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A molecular signature in the pannexin1 intracellular loop confers channel activation by the α1 adrenoreceptor in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ecommons.cornell.edu [ecommons.cornell.edu]

- 22. The weak voltage dependence of pannexin 1 channels can be tuned by N-terminal modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-biolabs.com [creative-biolabs.com]

- 24. mdpi.com [mdpi.com]

- 25. Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Activity and Stability of Panx1 Channels in Astrocytes and Neuroblastoma Cells Are Enhanced by Cholesterol Depletion - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 10PANX in Modulating Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10PANX is a synthetic mimetic peptide that acts as a selective and competitive inhibitor of the Pannexin 1 (PANX1) channel. By blocking the opening of PANX1 channels, this compound effectively inhibits the release of adenosine triphosphate (ATP) into the extracellular space. This action has significant downstream consequences, primarily through the modulation of purinergic signaling, which plays a crucial role in inflammation, immune responses, and cellular stress. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on key downstream signaling pathways including the P2X7 receptor (P2X7R) cascade and the NLRP3 inflammasome, and detailed protocols for relevant experimental assays.

Introduction to this compound and its Target: The Pannexin 1 Channel

Pannexin 1 is a channel-forming glycoprotein that allows the passage of small molecules and ions, most notably ATP, between the cytoplasm and the extracellular environment[1]. PANX1 channels are activated by a variety of stimuli, including mechanical stress, high extracellular potassium concentrations, and receptor-mediated signals[2]. The release of ATP through PANX1 channels is a critical signaling event that initiates and propagates a wide range of physiological and pathological processes.

This compound is a decapeptide designed to mimic a sequence in the second extracellular loop of PANX1, thereby competitively inhibiting its function[3]. This targeted inhibition makes this compound a valuable tool for dissecting the roles of PANX1-mediated ATP release in various cellular and disease models.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified in various experimental settings. The following tables summarize the key quantitative data regarding the efficacy of this compound in blocking PANX1 channel function.

| Parameter | Value | Experimental Context | Reference |

| IC50 | ~200 µM | Half-maximal inhibition of PANX1 channels. | [4] |

| ATP Release Inhibition | 90.9 ± 15.5% | Reduction in ATP release from human red blood cells in response to low oxygen tension (at 200 µM). | [5] |

| ATP Release Inhibition | ~60% | Inhibition of hypotonic stress-induced ATP release in airway epithelial cells. | |

| NMDA Receptor Secondary Current Blockade | >70% | Blockade of NMDA receptor secondary currents. | [6][7] |

Downstream Signaling Pathways Modulated by this compound

The primary mechanism by which this compound exerts its effects is through the inhibition of PANX1-mediated ATP release, which subsequently impacts several key downstream signaling pathways.

The PANX1-P2X7 Receptor Axis

Extracellular ATP, released via PANX1 channels, is a primary agonist for the P2X7 receptor, an ATP-gated ion channel. The activation of P2X7R triggers a cascade of intracellular events, including ion fluxes and the activation of inflammatory pathways[3][8]. This compound, by preventing ATP release, effectively dampens the activation of P2X7R and its downstream signaling.

The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines like IL-1β and IL-18, is often dependent on P2X7R activation and the subsequent potassium efflux[9]. By inhibiting the initial ATP release required for P2X7R activation, this compound can effectively suppress NLRP3 inflammasome activation and the release of mature inflammatory cytokines[6][7].

References

- 1. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Role of Pannexin-1-P2X7R signaling on cell death and pro-inflammatory mediator expression induced by Clostridioides difficile toxins in enteric glia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. staging.utechproducts.com [staging.utechproducts.com]

- 7. researchgate.net [researchgate.net]

- 8. Pannexin1 as mediator of inflammation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of Pannexin-1 Channels in Inflammatory Response through the TLRs/NF-Kappa B Signaling Pathway Following Experimental Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The 10PANX Peptide: A Technical Guide to a Pannexin-1 Channel Inhibitor

An In-depth Analysis of the WRQAAFVDSY Peptide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 10PANX peptide, with the amino acid sequence WRQAAFVDSY, is a synthetic mimetic peptide that acts as a competitive inhibitor of the Pannexin-1 (PANX1) channel.[1][2] By mimicking a sequence within the second extracellular loop of the PANX1 protein, this compound effectively blocks the channel, thereby attenuating the release of adenosine triphosphate (ATP) and subsequent downstream signaling events.[2][3] This inhibitory action has significant implications for cellular processes such as inflammation, apoptosis, and nociceptive signaling. This technical guide provides a comprehensive overview of the this compound peptide, including its mechanism of action, detailed experimental protocols, quantitative data on its inhibitory effects, and a visualization of the associated signaling pathways.

Introduction

Pannexin-1 (PANX1) is a ubiquitously expressed protein that forms large-pore channels in the plasma membrane, facilitating the passage of ions and small molecules, most notably ATP.[4][5] The release of extracellular ATP acts as a crucial signaling molecule, activating purinergic receptors such as the P2X7 receptor (P2X7R).[1][6] This signaling cascade is implicated in a variety of physiological and pathological processes, including the inflammatory response, programmed cell death, and the transmission of pain signals.[6][7]

The this compound peptide has emerged as a valuable research tool for elucidating the role of PANX1 channels in these processes.[8] Its specificity as a competitive inhibitor allows for the targeted investigation of PANX1 function in various cellular and in vivo models.[1][2] This guide aims to equip researchers with the necessary technical information to effectively utilize the this compound peptide in their studies.

Mechanism of Action

The this compound peptide functions as a competitive antagonist of the PANX1 channel.[1] Its amino acid sequence, WRQAAFVDSY, corresponds to a region within the second extracellular loop of the PANX1 protein.[2][3] By binding to the channel, this compound sterically hinders its opening, thereby preventing the efflux of ATP from the cell.[1][9] This blockade of ATP release subsequently inhibits the activation of downstream signaling pathways, most notably the P2X7R-mediated cascade that leads to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][4][5]

The inhibitory effect of this compound has been demonstrated to be selective for PANX1 channels, without significantly altering the membrane currents mediated by other channels, such as the P2X7R itself.[8]

Signaling Pathway

The inhibitory action of the this compound peptide is best understood in the context of the PANX1-mediated signaling pathway. Under various stimuli, such as high extracellular potassium, mechanical stress, or receptor activation, PANX1 channels open, leading to the release of ATP into the extracellular space. This extracellular ATP then binds to and activates P2X7 receptors on the same or neighboring cells. P2X7R activation triggers a cascade of events, including potassium efflux and the assembly of the NLRP3 inflammasome. The inflammasome, in turn, activates caspase-1, which cleaves pro-IL-1β into its mature, active form, leading to its secretion and the propagation of the inflammatory response. The this compound peptide intervenes at the initial step of this pathway by blocking the PANX1 channel and preventing ATP release.

Quantitative Data

The inhibitory efficacy of the this compound peptide has been quantified in various experimental settings. The following tables summarize key findings from the literature.

Table 1: Inhibition of ATP Release by this compound Peptide

| Cell Type | Stimulus | This compound Concentration | % Inhibition of ATP Release | Reference |

| Human Red Blood Cells | Lowered pO₂ | 200 µM | 90.9 ± 15.5% | [1] |

| B16-BL6 Cells | Hypo-osmotic Shock | 100 µM | ~19% | [10] |

| B16-BL6 Cells | Hypo-osmotic Shock | 12.5 µM - 400 µM | U-shaped dose-response | [10] |

| Thoracic Ducts | Phenylephrine | 300 µM | Significant reduction | [2] |

Table 2: Inhibition of Inflammatory Responses by this compound Peptide

| Cell Type | Response Measured | This compound Concentration | % Inhibition | Reference |

| Macrophages | P2X7-mediated dye uptake | Not specified | Selective inhibition | [8] |

| Macrophages | ATP-mediated IL-1β release | 200 µM | Complete inhibition | [6] |

| Macrophages | Caspase-1 activation | 200 µM | Complete inhibition | [6] |

| Neuropathic Rats | Mechanical hyperalgesia | 300 µM (intrathecal) | Significant decrease | [3][7] |

| Neuropathic Rats | C-reflex wind-up | 300 µM (intrathecal) | Significant depression | [3][7] |

Table 3: Inhibition of Pannexin-1 Currents by this compound Peptide

| Experimental System | Response Measured | This compound Concentration | % Inhibition | Reference |

| Pyramidal Neurons | NMDAR-induced secondary current | Not specified | > 70% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound peptide, based on established protocols from the scientific literature.

Preparation of this compound Peptide Stock Solution

Materials:

-

This compound peptide (lyophilized powder)

-

Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Briefly centrifuge the vial of lyophilized this compound peptide to ensure the powder is at the bottom.

-

Reconstitute the peptide in sterile water or buffer to a desired stock concentration (e.g., 1-10 mM). The solubility in sterile water is reported to be >10 mM.[1]

-

Gently vortex to dissolve the peptide completely.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro ATP Release Assay

This protocol is adapted from studies measuring ATP release from cultured cells.[10]

Materials:

-

Cultured cells of interest (e.g., B16-BL6 cells)

-

Physiological salt solution (e.g., Tyrode's solution)

-

Stimulus for PANX1 opening (e.g., hypo-osmotic solution, phenylephrine)

-

This compound peptide stock solution

-

ATP bioluminescence assay kit

-

Luminometer

-

96-well white-walled plates

Protocol:

-

Seed cells in a 96-well white-walled plate and culture until they reach the desired confluency.

-

Wash the cells with the physiological salt solution.

-

Pre-incubate the cells with the desired concentration of this compound peptide (or vehicle control) in the physiological salt solution for a specified time (e.g., 10-30 minutes).

-

Induce PANX1 channel opening by adding the stimulus.

-

At various time points after stimulation, collect a sample of the extracellular medium.

-

Measure the ATP concentration in the collected medium using an ATP bioluminescence assay kit according to the manufacturer's instructions.

-

Quantify the luminescence using a luminometer.

-

Calculate the percentage of inhibition of ATP release by comparing the results from this compound-treated cells to the vehicle-treated control cells.

In Vitro IL-1β Release Assay

This protocol is based on the methodology described by Pelegrin and Surprenant (2006).[6]

Materials:

-

Macrophage cell line (e.g., THP-1) or primary macrophages

-

Lipopolysaccharide (LPS)

-

ATP

-

This compound peptide stock solution

-

ELISA kit for IL-1β

-

Cell culture medium and supplements

Protocol:

-

Culture macrophages in appropriate cell culture plates.

-

Prime the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce the expression of pro-IL-1β.

-

Wash the cells to remove the LPS.

-

Pre-incubate the cells with the desired concentration of this compound peptide (e.g., 200 µM) or vehicle control for 30 minutes.

-

Stimulate the cells with ATP (e.g., 5 mM) for a short period (e.g., 30 minutes) to activate the P2X7R and induce IL-1β release.

-

Collect the cell culture supernatant.

-

Measure the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Determine the percentage of inhibition of IL-1β release by comparing the this compound-treated samples to the vehicle-treated controls.

In Vivo Administration in a Neuropathic Pain Model

This protocol is based on the study by Bravo et al. (2014).[3][7]

Materials:

-

Animal model of neuropathic pain (e.g., spared nerve injury in rats)

-

This compound peptide solution for injection

-

Intrathecal injection apparatus

-

Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia)

Protocol:

-

Induce neuropathic pain in the animal model according to established procedures.

-

After the development of neuropathic pain, administer the this compound peptide via intrathecal injection at the desired dose (e.g., 300 µM in a specific volume).

-

At various time points after the injection, assess the nociceptive behavior of the animals using appropriate tests (e.g., paw withdrawal threshold to mechanical stimuli).

-

Compare the behavioral responses of the this compound-treated animals to a vehicle-treated control group to determine the effect of the peptide on neuropathic pain.

Conclusion

The this compound peptide is a potent and selective inhibitor of the Pannexin-1 channel, making it an invaluable tool for investigating the physiological and pathological roles of PANX1-mediated ATP release. Its ability to disrupt the PANX1-P2X7R-inflammasome axis has significant implications for research in inflammation, immunology, neuroscience, and drug development. The detailed protocols and quantitative data presented in this technical guide provide a solid foundation for researchers to design and execute experiments utilizing this important peptide. Further research into the therapeutic potential of this compound and its derivatives may lead to the development of novel treatments for a range of inflammatory and pain-related disorders.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Pannexin 1: a novel participant in neuropathic pain signaling in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pannexin 1 channel activates the inflammasome in neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The bizarre pharmacology of the ATP release channel pannexin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pannexin-1 mediates large pore formation and interleukin-1beta release by the ATP-gated P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. sbctc-centralia.primo.exlibrisgroup.com [sbctc-centralia.primo.exlibrisgroup.com]

- 9. Research Portal [scholarship.miami.edu]

- 10. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 10PANX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Role of Pannexin-1 in Cellular Communication

The discovery of the peptide inhibitor 10PANX is intrinsically linked to the growing understanding of the physiological and pathological roles of Pannexin-1 (Panx-1). Panx-1 is a protein that forms channels in the cell membrane, facilitating the release of molecules like ATP into the extracellular space. This process is a fundamental aspect of cellular communication, but its dysregulation is implicated in a variety of disease states, particularly those with an inflammatory component.

In 2006, a pivotal study by Pelegrin and Surprenant established the critical link between the ATP-gated P2X7 receptor (P2X7R), Panx-1, and the inflammatory cascade.[1] They demonstrated that the activation of P2X7R leads to the opening of Panx-1 channels, a necessary step for the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1] To investigate this pathway, they developed a mimetic peptide strategy, designing a short peptide that mimics a sequence in an extracellular loop of the Panx-1 protein, with the aim of competitively inhibiting its function. This strategy gave rise to this compound.

This compound is a decapeptide with the amino acid sequence Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr (WRQAAFVDSY). It was designed to mimic a sequence in the second extracellular loop of Panx-1, thereby blocking the channel's opening and its downstream effects.[2] This peptide has since become a valuable research tool for elucidating the multifaceted roles of Panx-1 in conditions such as neuropathic pain, inflammatory bowel disease, and ischemic injury.[3]

Chemical Properties of this compound

| Property | Value |

| Sequence | H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH |

| Molecular Formula | C58H79N15O16 |

| Molecular Weight | 1242.37 g/mol |

| CAS Number | 955091-53-9 |

Mechanism of Action: Disrupting the Inflammatory Cascade

This compound functions as a competitive inhibitor of Panx-1 channels.[3] By binding to the channel, it prevents the conformational changes necessary for its opening. This blockade has several key downstream consequences, primarily centered on the inhibition of inflammatory signaling pathways.

The activation of the P2X7 receptor by extracellular ATP is a key initiating event in a pro-inflammatory signaling cascade. This activation triggers the opening of Panx-1 channels, leading to a massive influx of ions and the release of ATP into the extracellular environment. This ATP can then act on neighboring cells, propagating the inflammatory signal. The opening of Panx-1 is also a critical step in the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, active form, which is a potent pro-inflammatory cytokine.

This compound disrupts this entire process by blocking the Panx-1 channel. This prevents the ATP release and the subsequent activation of the inflammasome, thereby reducing the production and release of IL-1β and mitigating the inflammatory response.

Experimental Data

The efficacy of this compound has been demonstrated in a variety of in vitro and in vivo experimental systems. While a specific IC50 value is not consistently reported in the literature, and its inhibitory effect can exhibit a U-shaped concentration-response curve, the following tables summarize the effective concentrations and observed effects in key studies.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |

| Dye Uptake | HEK cells expressing P2X7R | 200 µM | Inhibition of ATP-induced ethidium bromide uptake | |

| ATP Release | Human Red Blood Cells | 200 µM | 90.9 ± 15.5% reduction in ATP release in response to low oxygen | ApexBio |

| IL-1β Release | LPS-primed THP-1 macrophages | 200 µM | Significant inhibition of ATP-evoked IL-1β release | |

| Apoptosis | Enteric glial cells | 50 µM | Significant inhibition of TcdA- and TcdB-induced apoptosis | [3] |

| Panx-1 Currents | Oocytes | 200 µM | Half-maximal reduction in Panx-1 channel activity | ResearchGate |

Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models

| Animal Model | Administration Route | This compound Dose | Observed Effect | Reference |

| Chronic Constriction Injury (CCI) in mice | Intrasciatic injection | 100 µM (6 µl) | Significant increase in mechanical and thermal thresholds | |

| Neuropathic rat model | Intrathecal injection | 300 µM | Completely abolished NMDA- and BzATP-induced mechanical hyperalgesia | [3] |

| Carrageenan-induced inflammatory pain in rats | Intra-ganglionar (L5-DRG) | 30, 50, 100, 500 µM | Dose-dependent decrease of mechanical allodynia |

Table 3: In Vivo Efficacy of this compound in Ischemia Models

| Animal Model | Administration Route | This compound Dose | Observed Effect | Reference |

| Transient middle cerebral artery occlusion (MCAO) in rats | Not specified | Not specified | Reduced infarct volume and alleviated neurological deficit |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Dye Uptake Assay

This assay measures the permeability of the cell membrane to fluorescent dyes, which is an indicator of Panx-1 channel opening.

Materials:

-

HEK293 cells stably expressing the P2X7 receptor

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) or YO-PRO-1

-

ATP solution

-

This compound stock solution

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Seed HEK293-P2X7R cells in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.

-

Wash the cells with PBS.

-

Add a solution of EtBr (e.g., 5 µM) in a low-divalent cation saline solution to each well.

-

Add this compound at the desired concentrations to the respective wells and incubate for 10-15 minutes at 37°C.

-

Initiate the assay by adding ATP (e.g., 1-3 mM final concentration) to the wells.

-

Immediately begin monitoring the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 518/605 nm for EtBr).

-

Record fluorescence readings at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

Data is typically expressed as the change in fluorescence over time.

ATP Release Assay

This assay quantifies the amount of ATP released from cells into the extracellular medium.

Materials:

-

Cell line of interest (e.g., macrophages, red blood cells)

-

Culture medium or appropriate buffer

-

This compound stock solution

-

Stimulus for ATP release (e.g., LPS, hypotonic solution)

-

ATP determination kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Culture cells in a 96-well white, opaque plate.

-

Pre-treat the cells with this compound at various concentrations for a specified period (e.g., 30 minutes).

-

Induce ATP release by adding the appropriate stimulus.

-

At desired time points, collect a sample of the cell supernatant.

-

Measure the ATP concentration in the supernatant using a luciferase-based ATP determination kit according to the manufacturer's instructions.

-

Read the luminescence signal using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the amount of ATP released.

Whole-Cell Patch Clamp

This electrophysiological technique is used to measure the ion currents flowing through Panx-1 channels.

Materials:

-

Cells expressing Panx-1 channels (e.g., Xenopus oocytes injected with Panx-1 cRNA, or mammalian cell lines)

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

-

This compound stock solution

Procedure:

-

Prepare patch pipettes from borosilicate glass capillaries and fill with the intracellular solution.

-

Establish a whole-cell recording configuration on a cell expressing Panx-1.

-

Apply a voltage protocol to elicit Panx-1 currents (e.g., voltage ramps or steps to positive potentials).

-

Record the baseline Panx-1 currents.

-

Perfuse the cell with the extracellular solution containing this compound at the desired concentration.

-

Record the Panx-1 currents in the presence of this compound.

-

Wash out the this compound with the control extracellular solution and record the recovery of the current.

-

Analyze the current amplitudes before, during, and after this compound application to determine the extent of inhibition.

IL-1β Release Assay (ELISA)

This assay measures the concentration of the pro-inflammatory cytokine IL-1β released from cells.

Materials:

-

Immune cells (e.g., primary macrophages or THP-1 monocytic cells)

-

LPS (lipopolysaccharide)

-

ATP solution

-

This compound stock solution

-

Human or mouse IL-1β ELISA kit

-

Microplate reader

Procedure:

-

Prime the immune cells with LPS (e.g., 1 µg/mL) for several hours to induce the expression of pro-IL-1β.

-

Pre-incubate the primed cells with this compound at various concentrations for 30-60 minutes.

-

Stimulate the cells with ATP (e.g., 5 mM) to activate the NLRP3 inflammasome and induce IL-1β release.

-

Incubate for an appropriate time (e.g., 30-60 minutes).

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

-

Read the absorbance on a microplate reader and calculate the IL-1β concentration based on a standard curve.

In Vivo Administration for Neuropathic Pain

This protocol describes a general procedure for administering this compound in a rodent model of neuropathic pain.

Materials:

-

Rodent model of neuropathic pain (e.g., Chronic Constriction Injury model)

-

This compound solution in a sterile vehicle (e.g., saline)

-

Micro-injection pump and syringe

-

Anesthesia

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

For intrathecal administration, perform a lumbar puncture to deliver the this compound solution directly into the cerebrospinal fluid.

-

For local administration (e.g., intrasciatic), surgically expose the sciatic nerve and inject the this compound solution in close proximity.

-

Administer a single dose or repeated doses depending on the experimental design.

-

Assess pain behaviors at various time points post-administration using standard methods such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

-

Compare the pain thresholds of this compound-treated animals to vehicle-treated controls.

Experimental Workflows and Logical Relationships

Visualizing the experimental processes and the underlying biological logic is crucial for understanding the development and application of this compound.

Conclusion

This compound has emerged as a critical tool for dissecting the role of Pannexin-1 in a wide array of physiological and pathophysiological processes. Its development, rooted in a rational design to mimic and block a specific extracellular loop of the Panx-1 channel, has provided researchers with a selective inhibitor to probe the consequences of Panx-1 activity. The data gathered from in vitro and in vivo studies consistently demonstrate its efficacy in blocking the inflammatory cascade initiated by P2X7R activation and subsequent Panx-1 opening. This has significant implications for our understanding and potential treatment of inflammatory and neuropathic pain disorders. While further development would be required for any therapeutic applications, including addressing its peptide nature and pharmacokinetic properties, this compound remains an invaluable asset for the scientific community, enabling continued exploration of the intricate roles of Pannexin-1 in health and disease.

References

The Interplay of 10PANX and the P2X7 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and immune responses. Its activation by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel and, with prolonged stimulation, the formation of a large transmembrane pore. This pore formation is permeable to molecules up to 900 Da, leading to downstream events such as inflammasome activation and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Pannexin-1 (Panx1), a member of the pannexin family of channel-forming glycoproteins, has been identified as a crucial component in the P2X7R signaling pathway, acting as the conduit for this large pore formation.[1][2] The pannexin-1 mimetic inhibitory peptide, 10PANX, has emerged as a valuable tool for dissecting the intricate relationship between P2X7R and Panx1. This technical guide provides an in-depth overview of the this compound-P2X7R interaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Quantitative Data: Inhibition of P2X7R-Mediated Effects by this compound

The following table summarizes the effective concentrations of this compound used to inhibit various P2X7R-mediated cellular responses. While specific IC50 values for this compound are not consistently reported in the literature, the concentrations listed demonstrate its potent inhibitory activity.

| Cell Type | Assay | P2X7R Agonist | This compound Concentration | Observed Effect | Reference |

| HEK293 cells expressing rat or human P2X7R | Ethidium Bromide Uptake | 3 mM ATP | 200 µM | Inhibition of dye uptake | [3] |

| Mouse J774 Macrophages | Ethidium Bromide Uptake | 3 mM ATP | 200 µM | Inhibition of dye uptake | [3] |

| Human Lung Alveolar Macrophages | Ethidium Bromide Uptake | 3 mM ATP | 200 µM | Inhibition of dye uptake | [3] |

| Murine T-cells | Cell Death (Ethidium Homodimer-1 staining) | 1 mM ATP | 200 µM | Inhibition of ATP-induced cell death | [4] |

| Human and Mouse Macrophages | IL-1β Release | ATP | Not specified | Blockade of ATP-mediated IL-1β release | [3] |

| WT mouse bladder preparations | Soluble Ectonucleotidase Release | 30 µM BzATP | 200 µM | Abolished BzATP-induced release | [1] |

Signaling Pathways and Experimental Workflows

P2X7R-Panx1 Signaling Pathway and Inhibition by this compound

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to the opening of the associated Pannexin-1 channel. This allows for the influx of extracellular molecules and the release of intracellular contents, culminating in an inflammatory response. This compound acts by blocking the Pannexin-1 channel, thereby inhibiting these downstream effects.

Experimental Workflow: Dye Uptake Assay

A common method to assess P2X7R-mediated pore formation is the dye uptake assay. This workflow illustrates the key steps involved in measuring the influx of a fluorescent dye, such as ethidium bromide or YO-PRO-1, into cells following P2X7R activation.

Experimental Workflow: Co-Immunoprecipitation

To investigate the physical interaction between the P2X7 receptor and Pannexin-1, co-immunoprecipitation (Co-IP) is a standard technique. This workflow outlines the general procedure for a Co-IP experiment.

Detailed Experimental Protocols

Ethidium Bromide/YO-PRO-1 Uptake Assay

This protocol is adapted from methodologies described in several studies to measure P2X7R-mediated pore formation.[3][5][6][7][8]

Materials:

-

Cells expressing P2X7R (e.g., HEK293-P2X7R, J774 macrophages)

-

96-well black, clear-bottom tissue culture plates

-

Phosphate-buffered saline (PBS) without Ca2+ and Mg2+

-

P2X7R agonist stock solution (e.g., 100 mM ATP or 10 mM BzATP in water)

-

This compound stock solution (e.g., 10 mM in water or appropriate solvent)

-

Fluorescent dye stock solution (e.g., 1 mM Ethidium Bromide or 1 mM YO-PRO-1 iodide in DMSO)

-

Fluorescence plate reader with excitation/emission filters appropriate for the chosen dye (e.g., Ethidium Bromide: ~518/605 nm; YO-PRO-1: ~491/509 nm)

Procedure:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.

-

Cell Washing: On the day of the experiment, gently wash the cells twice with 200 µL of PBS without Ca2+ and Mg2+.

-

Inhibitor Incubation: Prepare working solutions of this compound in PBS. Add 100 µL of the this compound solution or vehicle control to the appropriate wells. Incubate for 10-15 minutes at room temperature.

-

Dye and Agonist Addition: Prepare a 2X working solution of the fluorescent dye and P2X7R agonist in PBS. For example, for a final concentration of 25 µM ethidium bromide and 1 mM ATP, prepare a solution of 50 µM ethidium bromide and 2 mM ATP.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the reader to take kinetic readings every 30-60 seconds for a total of 30-60 minutes. Initiate the reading, and after a baseline of 2-3 readings, inject 100 µL of the 2X dye/agonist solution into each well.

-

Data Analysis: The rate of dye uptake is determined by the increase in fluorescence over time. Compare the rates of dye uptake in the this compound-treated wells to the vehicle-treated wells to determine the extent of inhibition.

IL-1β Release Assay

This protocol outlines the measurement of IL-1β released from macrophages following P2X7R activation, based on established methods.[3][9][10]

Materials:

-

Macrophage cell line (e.g., THP-1, J774) or primary macrophages

-

Lipopolysaccharide (LPS)

-

P2X7R agonist (ATP or BzATP)

-

This compound

-

Cell culture medium

-

Human or mouse IL-1β ELISA kit

-

96-well plate for ELISA

Procedure:

-

Cell Priming: Plate macrophages and prime with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

-

Inhibitor Treatment: After priming, wash the cells and replace the medium. Add this compound or vehicle control at the desired concentrations and incubate for 15-30 minutes.

-

P2X7R Activation: Add the P2X7R agonist (e.g., 1-5 mM ATP or 100-300 µM BzATP) and incubate for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Quantify the concentration of IL-1β in each sample using a standard curve. Compare the amount of IL-1β released from this compound-treated cells to control cells.

Co-Immunoprecipitation (Co-IP) of P2X7R and Pannexin-1

This protocol provides a general framework for performing Co-IP to demonstrate the physical association of P2X7R and Panx1.[1][11][12][13][14][15]

Materials:

-

Cells co-expressing P2X7R and Panx1

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Anti-P2X7R antibody for immunoprecipitation

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Anti-Panx1 antibody for Western blotting

-

Anti-P2X7R antibody for Western blotting

Procedure:

-

Cell Lysis: Harvest cells and lyse in ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Immunoprecipitation: Add the anti-P2X7R antibody or isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: After the final wash, resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-Panx1 antibody to detect the co-immunoprecipitated Panx1. As a control, probe a separate blot with anti-P2X7R antibody to confirm the immunoprecipitation of the bait protein.

Conclusion

The interaction between the P2X7 receptor and Pannexin-1 is a critical axis in inflammatory signaling. The pannexin-1 mimetic inhibitory peptide, this compound, serves as an indispensable tool for elucidating the functional consequences of this interaction. By blocking the Panx1 channel, this compound effectively decouples P2X7R activation from its downstream pro-inflammatory effects, including large-pore formation and IL-1β release. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important signaling pathway and to explore its potential as a therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. The P2X7 receptor–pannexin connection to dye uptake and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Pannexin1 channels act downstream of P2X7 receptors in ATP-induced murine T-cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. web-api.polscientific.com [web-api.polscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differential role of pannexin-1/ATP/P2X7 axis in IL-1β release by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P2X7 receptor-Pannexin1 complex: pharmacology and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. The Pannexin 1 Channel and the P2X7 Receptor Are in Complex Interplay to Regulate the Release of Soluble Ectonucleotidases in the Murine Bladder Lamina Propria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

The Role of 10PANX in Preventing Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pannexin 1 (PANX1) channels are crucial mediators of intercellular communication, forming large pores in the cell membrane that allow the passage of ions and small molecules, most notably adenosine triphosphate (ATP). Under pathological conditions, the opening of PANX1 channels can exacerbate cellular damage by releasing pro-inflammatory "danger signals," leading to various forms of programmed cell death. 10PANX, a mimetic peptide inhibitor, specifically blocks these channels, emerging as a powerful tool to investigate cellular death pathways and as a potential therapeutic agent. This technical guide explores the mechanisms by which this compound prevents cell death, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.

The Pannexin 1 (PANX1) Channel: A Critical Regulator of Cell Fate

PANX1 is a channel-forming glycoprotein expressed in most mammalian cells.[1] Unlike connexin-based gap junctions that connect the cytoplasm of adjacent cells, PANX1 channels connect the intracellular and extracellular environments.[1] The release of molecules like ATP and UTP through PANX1 acts in an autocrine or paracrine fashion, contributing to a wide range of physiological and pathological processes.[1]

Activation of PANX1 channels is a key event in several cell death paradigms:

-

Inflammatory Signaling: In response to cellular stress, PANX1 releases ATP, which acts as a danger-associated molecular pattern (DAMP). This extracellular ATP can then activate purinergic receptors, such as P2X7, on neighboring cells, triggering pro-inflammatory cascades that can lead to cell death.[2][3]

-

Apoptotic Signaling: During early apoptosis, effector caspases-3 and -7 cleave the C-terminal tail of the PANX1 protein.[4][5] This cleavage results in the irreversible opening of the channel, facilitating the release of ATP and UTP as "find-me" signals to recruit phagocytes for the clearance of apoptotic bodies.[3]

-

Necroptotic Signaling: In models of ischemic injury, PANX1 channel activity has been linked to the expression of key proteins involved in necroptosis, a form of programmed necrosis.[6][7]

This compound is a decapeptide that mimics a sequence in an extracellular loop of PANX1, acting as a competitive inhibitor that blocks the channel pore.[2][8] By preventing the efflux of signaling molecules, this compound effectively decouples cellular stress from the downstream propagation of death signals.

This compound in the Prevention of Inflammatory Cell Death

A primary mechanism by which this compound prevents cell death is by inhibiting the activation of the NLRP3 inflammasome. This pathway is central to pyroptosis, a highly inflammatory form of programmed cell death. The sequence of events is as follows:

-

An initial inflammatory stimulus (e.g., lipopolysaccharide, LPS) primes the cell, leading to the upregulation of pro-inflammatory cytokines like pro-IL-1β.[1]

-

A second stimulus, often mediated by PANX1 activation, causes a massive release of intracellular ATP.[3]

-

Extracellular ATP binds to the P2X7 receptor (P2X7R) on the cell surface.[1][3]

-

P2X7R activation leads to K+ efflux, which is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[3]

-

The active inflammasome activates Caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to intense inflammation and cell death.[1][9]

This compound intervenes at the very beginning of this cascade by blocking the PANX1-mediated ATP release, thereby preventing P2X7R activation and subsequent inflammasome-mediated cell death.[2][9]

This compound in the Prevention of Necroptosis